Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carboxylate, carbamoyl, and benzamido groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism of action would require detailed studies to identify the molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate include other thiophene derivatives with various functional groups. Examples include:
- Methyl 5-(phenylcarbamoyl)-2-(benzamido)-4-methylthiophene-3-carboxylate
- Ethyl 5-((4-(methoxycarbonyl)phenyl)carbamoyl)-2-(2-ethoxybenzamido)-4-methylthiophene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H24N2O7S |
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Molecular Weight |
496.5 g/mol |
IUPAC Name |
methyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-2-[(2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H24N2O7S/c1-5-34-24(30)15-10-12-16(13-11-15)26-22(29)20-14(2)19(25(31)33-4)23(35-20)27-21(28)17-8-6-7-9-18(17)32-3/h6-13H,5H2,1-4H3,(H,26,29)(H,27,28) |
InChI Key |
RYRJLESGJRDYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3OC)C(=O)OC)C |
Origin of Product |
United States |
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